Kinase Selectivity Profile of AZD6738 vs. Berzosertib and Elimusertib
AZD6738 demonstrates a broader and more stringent selectivity profile compared to other clinical-stage ATR inhibitors. In a 442-kinase panel at 1 µM, AZD6738 showed >50% inhibition for only two kinases (PIK3C2G and CLK4), while a 71-kinase panel including related PIKK family members (ATM, DNA-PK, mTOR) confirmed minimal off-target activity [1][2]. This contrasts with berzosertib (M6620/VX-970), which has a reported selectivity fold to mTOR of only 1.3x and ATM of 2.6 µM in cell-based assays [3], and elimusertib (BAY1895344), which has a reported mTOR IC50 of 35 nM .
| Evidence Dimension | Kinase Selectivity (Number of kinases with >50% inhibition at 1 µM) |
|---|---|
| Target Compound Data | 2 kinases (PIK3C2G, CLK4) |
| Comparator Or Baseline | Berzosertib (M6620): 1.3x selectivity for mTOR; Elimusertib (BAY1895344): mTOR IC50 = 35 nM |
| Quantified Difference | AZD6738 exhibits a larger selectivity window against mTOR and other PIKK family members compared to berzosertib and elimusertib. |
| Conditions | In vitro active-site dependent competition binding assay against 442 targets (AZD6738); 71-kinase panel (berzosertib); in-house kinase selectivity panel (elimusertib) |
Why This Matters
This superior selectivity profile reduces the risk of confounding off-target effects in mechanistic studies, making AZD6738 a more reliable tool for specifically interrogating ATR-dependent biology.
- [1] AstraZeneca Open Innovation. AZD6738 Preclinical Pharmacology. https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html View Source
- [2] Chemical Probes Portal. Probe CERALASERTIB. 2024 Mar 5. https://www.chemicalprobes.org/ceralasertib View Source
- [3] Foote KM, et al. J Med Chem. 2018;61(22):9889-9907. View Source
